4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one
Description
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 4, a 2-methylbutoxy group at position 5, and a ketone at position 2. Pyridazinones are heterocyclic compounds with diverse biological activities, including herbicidal, antifungal, and central nervous system (CNS)-targeting properties. The 2-methylbutoxy substituent in this compound introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs with smaller or more polar substituents .
Properties
CAS No. |
1346697-50-4 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-4-(2-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-6(2)5-14-7-4-11-12-9(13)8(7)10/h4,6H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
YPJKITGOTYXLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one typically involves the nucleophilic substitution reaction of a chlorinated pyridazine derivative with 2-methylbutanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazinone.
Scientific Research Applications
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyridazinone derivatives vary primarily in substituents at positions 2, 4, and 3. Key structural analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
*Hypothetical calculation based on similar compounds.
Key Observations:
- Solubility : Bulky or cyclic substituents (e.g., cyclohexyloxy in ) reduce aqueous solubility, whereas polar groups like 4-hydroxypiperidin-1-yl () increase solubility.
- Electronic Effects : Electronegative substituents (e.g., fluorine in ) may alter electronic distribution, affecting reactivity and metabolic stability.
Biological Activity
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀ClN₂O₂
- Molecular Weight : Approximately 216.68 g/mol
- Structure : Characterized by a pyridazine ring with a chlorine atom at position 4 and a 2-methylbutoxy group at position 5.
Pharmacological Activities
Research indicates that pyridazine derivatives, including 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one, exhibit a range of pharmacological properties:
- Anti-inflammatory Activity :
-
Anticancer Activity :
- Studies have shown that various pyridazinone derivatives demonstrate cytotoxic effects against different cancer cell lines. For instance, derivatives similar to 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one have been tested against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells, showing promising results in inhibiting cell proliferation .
-
Antimicrobial Properties :
- Some studies suggest that pyridazinones possess antimicrobial activity, making them candidates for further development as antibacterial agents .
The biological activity of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other pyridazinone derivatives .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
A variety of studies have explored the biological activity of pyridazine derivatives:
- Analgesic Effects : A study highlighted the analgesic properties of several pyridazinones, noting that compounds with similar structures to 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one exhibited significant pain-relieving effects in animal models .
- Cytotoxicity Testing : In vitro studies demonstrated that the synthesized derivatives showed dose-dependent cytotoxicity against various cancer cell lines. For instance, one derivative exhibited over 70% inhibition against HEP3BPN 11 at a concentration of 100 μM .
- Selectivity for COX Inhibition : Research has indicated that some pyridazinones selectively inhibit COX-2 without affecting COX-1, suggesting a favorable safety profile for potential therapeutic use .
Data Table: Biological Activities of Related Pyridazine Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 4-Chloro-5-hydroxypyridazin-3(2H)-one | 54703161 | Antimicrobial |
| 4-Chloro-5-methoxypyridazin-3(2H)-one | 63910-43-0 | Antitumor |
| 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 | Analgesic |
| 5-Amino-4-chloropyridazin-3(2H)-one | 6339-19-1 | Cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
